![molecular formula C7H9NO3 B15071978 (1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B15071978.png)
(1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,4S,6R)-2-Oxo-3-azabicyclo[410]heptane-4-carboxylic acid is a bicyclic compound featuring a unique structure that includes a three-membered azabicyclo ring fused with a four-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as amino acids or their derivatives.
Cyclization: The key step involves the cyclization of these starting materials to form the azabicyclo ring system. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Carboxylation: The carboxylic acid group at the 4-position can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), and electrophiles (alkyl halides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In industry, this compound is used in the production of advanced materials. Its unique properties make it suitable for applications in polymers, coatings, and other materials science fields.
Mécanisme D'action
The mechanism of action of (1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,6R)-7-Oxabicyclo[4.1.0]heptan-2-one: This compound shares a similar bicyclic structure but lacks the azabicyclo ring system.
(1S,3S,6R)-7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester: This compound has a similar core structure but differs in the functional groups attached.
Uniqueness
(1R,4S,6R)-2-Oxo-3-azabicyclo[410]heptane-4-carboxylic acid is unique due to its specific arrangement of functional groups and its azabicyclo ring system
Propriétés
Formule moléculaire |
C7H9NO3 |
|---|---|
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
(1R,4S,6R)-2-oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid |
InChI |
InChI=1S/C7H9NO3/c9-6-4-1-3(4)2-5(8-6)7(10)11/h3-5H,1-2H2,(H,8,9)(H,10,11)/t3-,4-,5+/m1/s1 |
Clé InChI |
BREYQERBPSYWFN-WDCZJNDASA-N |
SMILES isomérique |
C1[C@H]2[C@@H]1C(=O)N[C@@H](C2)C(=O)O |
SMILES canonique |
C1C2C1C(=O)NC(C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


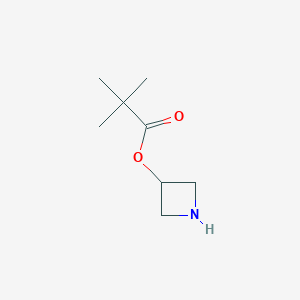
![1,5,6,7-Tetrahydroindeno[5,6-d]imidazole](/img/structure/B15071905.png)
![1h-Furo[3,2-g]indazole](/img/structure/B15071913.png)
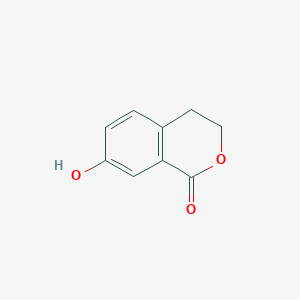
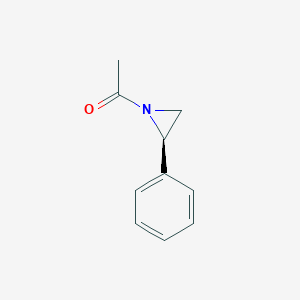
![Cyclopenta[b]indole](/img/structure/B15071945.png)
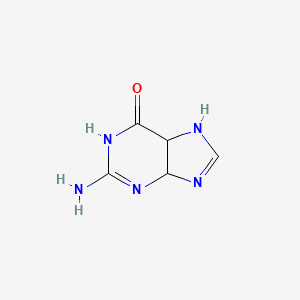
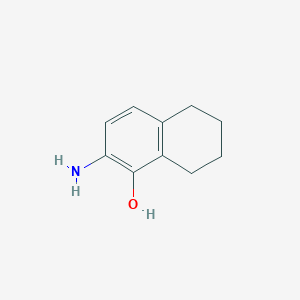
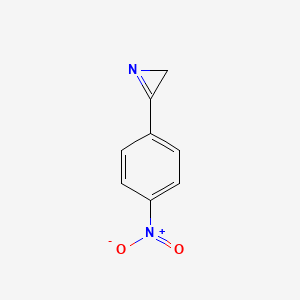
![[5-(Dimethylamino)pentyl]boronic acid](/img/structure/B15071970.png)
![(5R,6S)-6-aminospiro[2.4]heptane-5-carboxylic acid](/img/structure/B15071984.png)
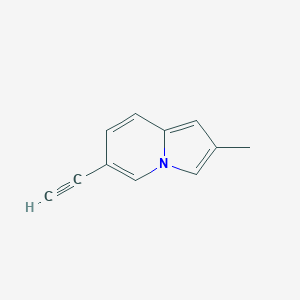
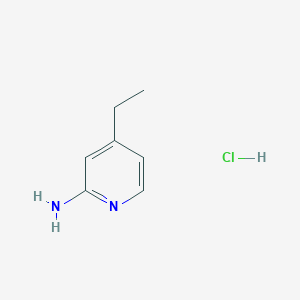
![2-Isopropylimidazo[1,2-a]pyridine](/img/structure/B15072003.png)
